molecular formula C17H27N5 B4037508 N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine

N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine

Cat. No.: B4037508
M. Wt: 301.4 g/mol
InChI Key: TZLQKKMNFRGFAC-UHFFFAOYSA-N
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Description

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .


Molecular Structure Analysis

The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .


Physical and Chemical Properties Analysis

The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

The study by Ahmed et al. (2020) delves into the synthesis and characterization of triazole derivatives that exhibit π-hole tetrel bonding interactions, highlighting the compound's role in the formation of self-assembled dimers through these interactions. This research provides foundational knowledge on the molecular interactions and assembly processes relevant to N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine, emphasizing its potential in designing novel molecular structures and materials (Ahmed et al., 2020).

Structural and Magnetic Properties

Bhowmik et al. (2010) focus on the synthesis of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, which is closely related to the structural components of the compound . This research sheds light on how such compounds can be used to prepare complexes with specific magnetic properties, suggesting applications in magnetic materials and coordination chemistry (Bhowmik et al., 2010).

Novel Recovery of Nano-Structured Ceria (CeO2)

The research by Veranitisagul et al. (2011) explores the use of N,N-bis(2-hydroxybenzyl)alkylamines, closely related to the compound of interest, in forming complexes with cerium(III) ion for the novel recovery of nano-structured ceria (CeO2) via thermal decomposition. This study highlights the potential of such compounds in materials science, particularly in synthesizing nano-materials with applications in catalysis and environmental remediation (Veranitisagul et al., 2011).

Crystal Structure and Thermal Expansion

The work by Zerrouki et al. (2016) investigates the crystal structure and thermal expansion of a compound structurally related to this compound. This research provides valuable insights into the thermal behavior and stability of such compounds, which are crucial for their application in high-performance materials and engineering (Zerrouki et al., 2016).

Mechanism of Action

Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities . For example, Itraconazole, Fluconazole, and Voriconazole are commonly used antifungals in clinical application . Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

N'-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,N-dimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5/c1-5-22-17(18-14-19-22)13-21(11-10-20(3)4)12-16-9-7-6-8-15(16)2/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLQKKMNFRGFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CN(CCN(C)C)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine
Reactant of Route 2
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N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine
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N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine
Reactant of Route 4
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N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine
Reactant of Route 5
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N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine
Reactant of Route 6
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N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine

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